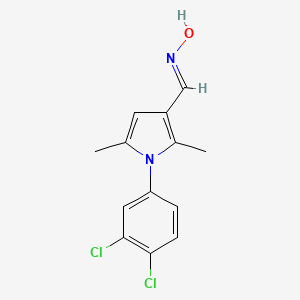

1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves reactions with organo-derivatives of Group III elements, forming crystalline oximates with specific configurations (Pattison & Wade, 1968). Synthesis can also include oxidative annulation and direct Csp3-H to C═O oxidation processes (Wu et al., 2018).

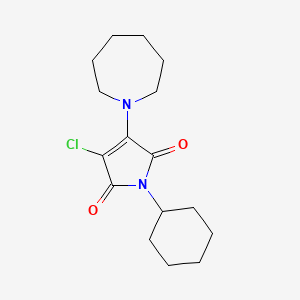

Molecular Structure Analysis

Studies on the molecular structure of similar compounds indicate a variety of bonding configurations and geometries. For instance, dimethylindium-pyridine-2-carbaldehyde oximates exhibit a dimeric molecular structure (Shearer, Twiss, & Wade, 1980).

Chemical Reactions and Properties

Various chemical reactions and properties have been observed in similar compounds. For instance, 4-iminomethyl-1,2,3-triazoles exhibit interesting structural rearrangements under certain conditions (L'abbé et al., 1990).

Physical Properties Analysis

The physical properties, such as the formation of different polymorphs, have been studied in compounds like ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (Ramazani et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and bonding characteristics, are evident in studies like the NMR spectroscopy combined with MP2 and DFT calculations for pyrrole-2-carbaldehyde oximes (Afonin et al., 2010).

Scientific Research Applications

Supramolecular Chemistry and Magnetic Materials

The use of similar compounds as ligands for the coordination of paramagnetic transition metal ions has been explored. For instance, a study involving 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand led to the synthesis of a {Mn(III)25} barrel-like cluster. This complex exhibits single-molecule magnetic behavior, underscoring the potential of such compounds in designing new magnetic materials and studying their properties (Giannopoulos et al., 2014).

Molecular and Structural Chemistry

Compounds with structural similarities have been used to study molecular rearrangements, offering insights into synthetic chemistry and reaction mechanisms. For example, molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles have been studied to understand the replacement of 1-aryl substituents in 1H-1,2,3-triazole-4-carbaldehydes, revealing pathways for synthesizing novel compounds (L'abbé et al., 1990).

Organic Synthesis and Spin Probes

Research on the synthesis of new pH-sensitive spin probes has been conducted using compounds with oxime functionalities. These studies are crucial for developing novel materials with specific magnetic or electronic properties, which can be applied in various scientific and industrial fields (Kirilyuk et al., 2003).

Fluorescent Probes and Sensors

The development of fluorescent probes for detecting specific ions or molecules is another area of research involving similar compounds. For instance, a study described the synthesis of a europium sensor for hypochlorite based on oxime isomerization reaction, highlighting the potential of these compounds in environmental monitoring and analytical chemistry (Zhou et al., 2018).

Coordination Chemistry and Complex Formation

Research has also explored the coordination chemistry of similar compounds, including the synthesis and characterization of metal complexes. Such studies contribute to our understanding of molecular interactions and can lead to the development of new catalytic systems or materials with unique properties (Konidaris et al., 2009).

Mechanism of Action

properties

IUPAC Name |

(NE)-N-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O/c1-8-5-10(7-16-18)9(2)17(8)11-3-4-12(14)13(15)6-11/h3-7,18H,1-2H3/b16-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTJATMKPNUUFT-FRKPEAEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-hydroxymethanimine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)